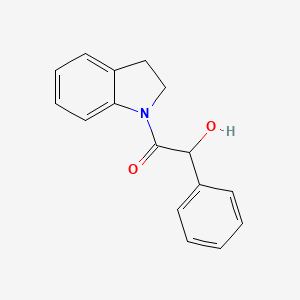
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone, also known as DHIPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHIPE is a derivative of indole, a heterocyclic aromatic compound found in many natural products and pharmaceuticals.
作用機序
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. In Alzheimer's disease, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to reduce the production of beta-amyloid, a protein that forms plaques in the brain. In diabetes, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to activate certain enzymes involved in glucose metabolism.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to induce DNA damage and inhibit cell migration and invasion. In neuronal cells, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to improve mitochondrial function and reduce oxidative stress. In adipose tissue, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to increase the expression of genes involved in lipid metabolism and energy expenditure.
実験室実験の利点と制限
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone also has some limitations, including its limited solubility in aqueous solutions and its potential to undergo oxidation and degradation over time.
将来の方向性
There are several future directions for research on 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone. One area of interest is the development of novel derivatives of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone with improved pharmacological properties and therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone on various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone in preclinical and clinical settings.
合成法
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone can be synthesized through a multi-step process involving the reaction of indole with benzaldehyde, followed by reduction and oxidation steps. The resulting compound has been shown to have high purity and stability, making it suitable for use in various research applications.
科学的研究の応用
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In diabetes research, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-hydroxy-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15(13-7-2-1-3-8-13)16(19)17-11-10-12-6-4-5-9-14(12)17/h1-9,15,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCPSVXMHWGRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)

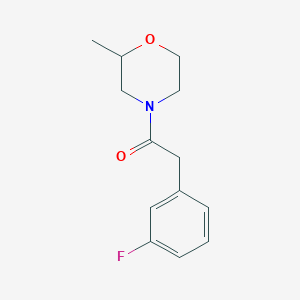
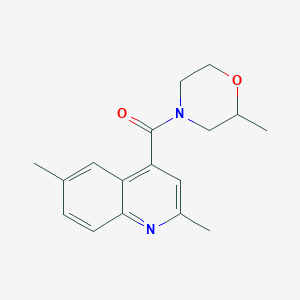
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
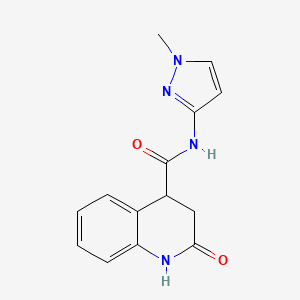
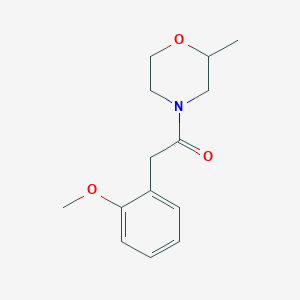
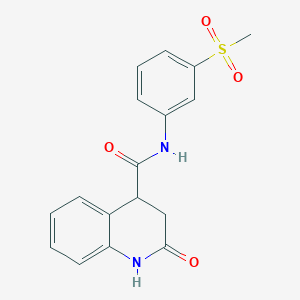
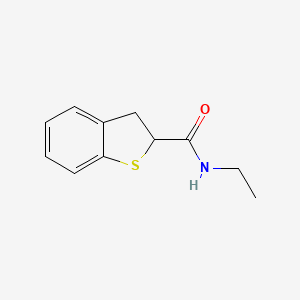
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
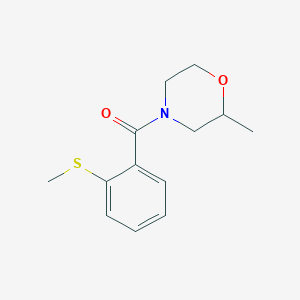
methanone](/img/structure/B7492339.png)